molecular formula CH6N4 B1588448 Tetrazolidine CAS No. 27988-97-2

Tetrazolidine

Cat. No. B1588448
CAS RN: 27988-97-2
M. Wt: 74.09 g/mol
InChI Key: ZYXWYDDFNXBTFO-UHFFFAOYSA-N
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Description

Tetrazolidine is a chemical compound that is used in scientific research applications. It is a heterocyclic compound that contains four nitrogen atoms in a five-membered ring. Tetrazolidine has been studied extensively due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Enzyme-linked Immunosorbent Assay Development

A study by Zhang et al. (2007) focused on developing a simple and convenient indirect heterologous competitive enzyme-linked immunosorbent assay (ELISA) method for tetracycline (TC) detection in milk. This method involved synthesizing new immunogens, including TC-o-tolidine-bovine serum albumin (BSA), to develop anti-TC antibodies. The optimized ELISA displayed a good specificity and recovery rate, showcasing an important application of tetrazolidine derivatives in food safety and quality control (Zhang et al., 2007).

Drug Design and Pharmacology

Wei et al. (2015) reviewed the synthesis and biological activities of tetrazole derivatives, highlighting their use as drugs, explosives, and other functional materials. Tetrazoles, including tetrazolidine derivatives, are noted for their polynitrogen electron-rich planar structural features, making them useful in various medicinal applications (Wei et al., 2015).

Molecular Biology and Antibiotic Resistance Studies

Chopra and Roberts (2001) explored tetracycline antibiotics, including their mode of action and molecular biology. They discussed how tetracycline resistance in bacteria has impacted the use of these agents in treatment, which is pertinent to the broader study of tetrazolidine-related compounds (Chopra & Roberts, 2001).

Synthesis and Application in Medicinal Chemistry

Neochoritis, Zhao, and Dömling (2019) reviewed the use of multicomponent reactions for preparing substituted tetrazole derivatives. They emphasized the importance of tetrazole derivatives, including tetrazolidine, in medicinal chemistry and drug design due to their bioisosteric properties and metabolic stability (Neochoritis et al., 2019).

Antibacterial Activity Studies

Al-Labban (2017) conducted a study to synthesize new 1,2,3,4-Tetrazole derivatives from o-tolidine and evaluated their antibacterial activity. This research highlights the potential of tetrazolidine derivatives in developing new antibacterial agents (Al-Labban, 2017).

properties

IUPAC Name

tetrazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4/c1-2-4-5-3-1/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXWYDDFNXBTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NNNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolidine

CAS RN

27988-97-2
Record name Tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027988972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrazolidine
Reactant of Route 2
Tetrazolidine

Citations

For This Compound
31
Citations
T Gilloux, G Jacob, E Labarthe, H Delalu… - … kinetics, mechanisms and …, 2021 - Springer
Investigating the possibility of a straightforward formation of tetrazoline or tetrazolidine structures, the reactivity of a tetrazole derivative towards reducing conditions has been studied. …
Number of citations: 1 link.springer.com
V Ramakrishna, R Sai Leela… - Med Chem (Los …, 2017 - researchgate.net
… tetrazolidine analogous were synthesized as a urea and carbamate derivatives using conventional methods of cycloaddition reactions and curtius rearrangement reactions. Present …
Number of citations: 4 www.researchgate.net
JW Schoppelrei, TB Brill - The Journal of Physical Chemistry A, 1997 - ACS Publications
… The conclusion is that the tetrazolidine is not the main intermediate … tetrazolidine occurs to produce CO 2 and carbohydrazide rather than the carbohydrazide producing the tetrazolidine. …
Number of citations: 15 pubs.acs.org
R Vellalacheruvu, RS Leela… - Organic & Medicinal …, 2017 - ideas.repec.org
… The tetrazolidine compound was debenzylated, then Alkylation with Ethyl Bromo acetate and converted to acid (8) by hydrolysis with LiOH. The acid was converted to acid azide by …
Number of citations: 11 ideas.repec.org
R Vellalacheruvu, RS Leela… - Global Journal of …, 2018 - ideas.repec.org
… The tetrazolidine compound was debenzylated, then Alkylation with Ethyl Bromo acetate and converted to acid (8) by hydrolysis with LiOH. The acid was converted to acid azide by …
Number of citations: 2 ideas.repec.org
J Geier, K Exner, M Vögtle, M Kegel, F Yang, D Hunkler… - Tetrahedron, 2002 - Elsevier
… Oxidation of 12a with air led to tetrazolidine 10 as major oxidation product; no intermediate (diazene/azomethine imine?) was … Air oxidation of 18 led inter alia to known tetrazolidine 19. …
Number of citations: 5 www.sciencedirect.com
XX Zhang, W He, SW Chen, JY Lyu, Z Guo… - … Composites and Hybrid …, 2019 - Springer
… The insensitive 1,3,5,7-tetranitro-1,3,5,7-tetrazolidine (HMX)-based composites using GO as the coating material has been prepared in a similar way [10]. Moreover, GO has been used …
Number of citations: 25 link.springer.com
G Zhang, X Liang, J Li, Z Liu - The Journal of Physical Chemistry …, 2023 - ACS Publications
The alkaline hydrolysis reaction of energetic materials is important and complex. With improved performance, AMK_Mountain was used to systematically study the alkaline hydrolysis of …
Number of citations: 2 pubs.acs.org
K Exner, M Heizmann, F Yang, M Kegel, M Keller… - 2005 - Wiley Online Library
… Extended TS/TB delocalization had been reported for deeply colored cations resulting from γ-irradiation of an all-cis-alkylated tetrazolidine at 77 K22a and chemical/electro-chemical …
K Exner, G Fischer, N Bahr, E Beckmann… - European Journal of …, 2000 - Wiley Online Library
… For the CH2 protons of the rigid envelope-type configuration of the tetrazolidine units in 38 and 44 (cf. the X-ray structure of the related oxadiazolidine in Figure 1 of ref.[1]) the 1H NMR …

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